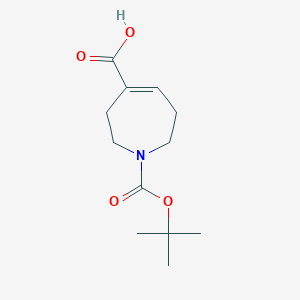
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Mécanisme D'action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, with its Boc group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting during certain stages of a synthesis .
Biochemical Pathways
The compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid, as a Boc-protected amine, plays a role in the synthesis of complex organic molecules. The Boc group can be selectively removed in the presence of other protecting groups when using AlCl3 . This allows for the controlled stepwise construction of organic molecules, affecting the biochemical pathways involved in the synthesis process .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The molecular and cellular effects of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid’s action are largely dependent on the specific amine it is protecting and the overall context of the synthesis. The Boc group’s primary function is to protect amines during synthesis, allowing for the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the environment . Furthermore, the compound’s stability may be affected by temperature and the presence of other reactive substances .
Analyse Biochimique
Biochemical Properties
1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with various enzymes and proteins during the protection and deprotection processes. For instance, the removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol . The nature of these interactions involves the formation and cleavage of covalent bonds, which are crucial for the protection and subsequent deprotection of amine groups.
Cellular Effects
The effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound influences cell function by temporarily modifying amine groups, which can affect cell signaling pathways, gene expression, and cellular metabolism. The Boc group is known to be acid-labile, meaning it can be removed under acidic conditions, thereby restoring the original amine functionality . This temporary modification can be used to study the effects of protected versus unprotected amines in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid involves the formation of a covalent bond between the Boc group and the amine group of the target molecule. This process is facilitated by the use of di-tert-butyl dicarbonate and a base . The Boc group can be selectively cleaved in the presence of other protecting groups using specific reagents such as AlCl3 or trimethylsilyl iodide followed by methanol . This selective cleavage allows for precise control over the protection and deprotection of amine groups, which is essential for various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid change over time due to its stability and degradation properties. The Boc group is stable under neutral and basic conditions but can be readily removed under acidic conditions . Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature and the presence of other reactive species. The degradation of the Boc group can lead to the release of the original amine, which can then participate in further biochemical reactions.
Dosage Effects in Animal Models
The effects of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain concentration, beyond which toxicity may occur.
Metabolic Pathways
1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide during the protection process . The deprotection process involves the use of strong acids or specific reagents to cleave the Boc group, thereby releasing the original amine . These metabolic pathways are crucial for the controlled modification of amine groups in biochemical research.
Transport and Distribution
Within cells and tissues, 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is transported and distributed based on its chemical properties. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . The localization and accumulation of the compound can be influenced by factors such as pH and the presence of other reactive species. The Boc group can be selectively cleaved in specific cellular compartments, allowing for targeted protection and deprotection of amine groups.
Subcellular Localization
The subcellular localization of 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of the compound can be influenced by its localization, as the Boc group can be selectively cleaved in specific subcellular environments, thereby restoring the original amine functionality.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid typically involves the reaction of 2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other nucleophiles.
Common reagents used in these reactions include oxalyl chloride, TFA, and various acids. The major products formed from these reactions are the deprotected amine and the corresponding substituted products .
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid can be compared with other similar compounds that feature different protecting groups:
Phenylmethoxycarbonyl (Cbz): This group is stable under acidic and basic conditions but is cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to the Boc group due to the less substituted alkyl group.
The uniqueness of this compound lies in the stability and ease of removal of the Boc group, making it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,6,7-tetrahydroazepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h5H,4,6-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVXLWINVPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-28-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3,6,7-tetrahydro-1H-azepine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


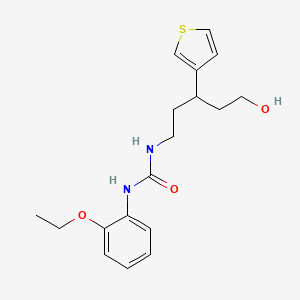
![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)
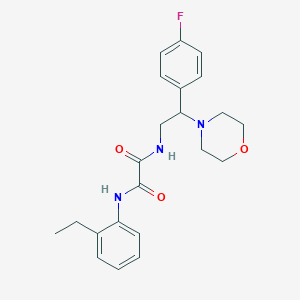


![N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2640632.png)
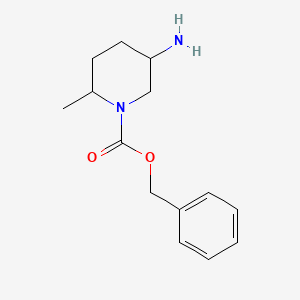
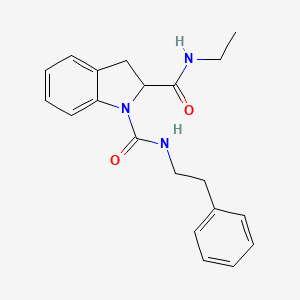
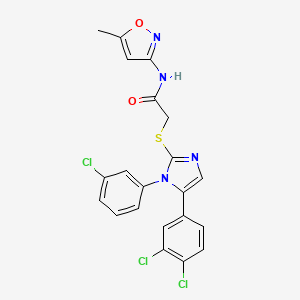
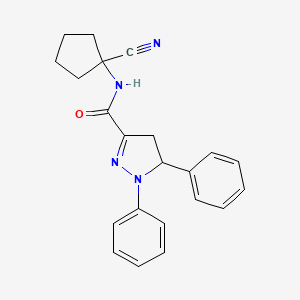
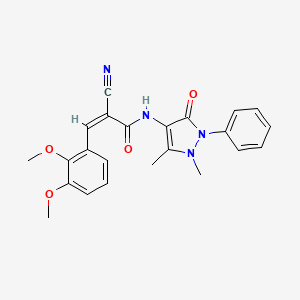
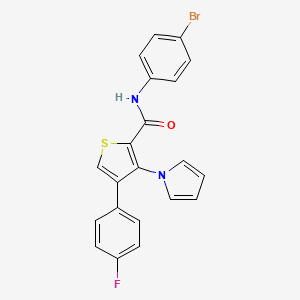
![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)
